(1S,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride
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Overview
Description
(1S,3S)-3-Amino-3-(hydroxymethyl)spiro[33]heptan-1-ol;hydrochloride is a chemical compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the formation of the spirocyclic core, followed by the introduction of the amino and hydroxymethyl groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and implementing purification techniques to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlling temperature, pH, and solvent choice to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the amino group yields an amine.
Scientific Research Applications
(1S,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The spirocyclic structure may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1S,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptane: Lacks the hydroxyl group, affecting its reactivity and solubility.
(1S,3S)-3-Hydroxy-3-(hydroxymethyl)spiro[3.3]heptane: Lacks the amino group, influencing its biological activity.
(1S,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-one: Contains a ketone group instead of a hydroxyl group, altering its chemical properties.
Uniqueness
The unique combination of the spirocyclic core, amino group, and hydroxymethyl group in (1S,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1S,3S)-3-amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c9-8(5-10)4-6(11)7(8)2-1-3-7;/h6,10-11H,1-5,9H2;1H/t6-,8+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMCHBCOGFTZBU-QDOHZIMISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CC2(CO)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)[C@H](C[C@]2(CO)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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